Home > Products > Screening Compounds P118070 > (17R,18S)-Epoxyeicosatetraenoic acid
(17R,18S)-Epoxyeicosatetraenoic acid -

(17R,18S)-Epoxyeicosatetraenoic acid

Catalog Number: EVT-1565458
CAS Number:
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17(R),18(S)-EETeTr is a 17(18)-EpETE in which the epoxy group has (17R,18S)-configuration. It is a conjugate acid of a 17(R),18(S)-EETeTr(1-). It is an enantiomer of a 17(S),18(R)-EETeTr.
Synthesis Analysis

The synthesis of 17R,18S-epoxyeicosatetraenoic acid can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing cytochrome P450 enzymes from microorganisms like Bacillus megaterium, which can stereoselectively convert eicosapentaenoic acid into the desired epoxide .
  2. Chemical Synthesis: A common laboratory method involves the reaction of eicosapentaenoic acid with carbonyl diimidazole in dichloromethane, followed by hydroperoxide addition for epoxidation. The product is then purified using high-performance liquid chromatography (HPLC) to isolate the epoxide .
  3. Purification Techniques: After synthesis, HPLC is employed to achieve high purity levels of the compound, typically over 90%. The purification process often includes monitoring the elution at specific wavelengths to confirm the presence of the target compound .
Molecular Structure Analysis

The molecular formula for 17R,18S-epoxyeicosatetraenoic acid is C20H30OC_{20}H_{30}O, with a molecular weight of approximately 318.5 g/mol. The compound features a unique three-dimensional structure characterized by an epoxide group at positions 17 and 18 of the eicosatetraenoic acid backbone. The stereochemistry at these positions (R and S) is critical for its biological activity .

Structural Data

  • CAS Number: 725246-18-4
  • Molecular Structure: The structure includes a cyclopentane ring with multiple double bonds and an epoxide functional group.
Chemical Reactions Analysis

17R,18S-epoxyeicosatetraenoic acid participates in various chemical reactions typical of lipid mediators:

  1. Hydrolysis: The epoxide can be hydrolyzed to form diols, which are often less biologically active than the parent compound.
  2. Further Oxidation: The compound may undergo further oxidation or hydroxylation reactions catalyzed by enzymes such as soluble epoxide hydrolase, leading to different metabolites that can modulate biological activity .
  3. Biological Interactions: It interacts with G protein-coupled receptors and other cellular signaling pathways that mediate its effects on inflammation and cardiovascular function .
Mechanism of Action

The mechanism by which 17R,18S-epoxyeicosatetraenoic acid exerts its effects primarily involves:

  1. Receptor Activation: It acts on specific receptors such as G protein-coupled receptor 40 (GPR40), influencing cellular responses related to inflammation and immune modulation .
  2. Signal Transduction: The activation of these receptors triggers downstream signaling pathways that can lead to reduced neutrophil mobility and anti-inflammatory effects in various tissues .
  3. Physiological Effects: The compound has been shown to have anti-arrhythmic properties and can protect cardiac cells from calcium overload, highlighting its potential therapeutic applications in cardiovascular diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Chemical Properties

  • Stability: The compound is relatively stable under physiological conditions but can be susceptible to hydrolysis and oxidation.
  • Reactivity: The epoxide group makes it reactive towards nucleophiles, allowing it to participate in various biochemical reactions.

Relevant data indicates that modifications to its structure can enhance stability and bioactivity compared to natural forms .

Applications

17R,18S-epoxyeicosatetraenoic acid has several scientific uses:

  1. Pharmacological Research: Investigated for its potential in treating cardiovascular diseases due to its anti-arrhythmic properties.
  2. Anti-inflammatory Studies: Explored for its role in modulating inflammatory responses in various models of disease.
  3. Biochemical Pathway Elucidation: Used in studies aimed at understanding lipid metabolism and signaling pathways influenced by eicosanoids.
Structural and Biochemical Characterization

Chemical Nomenclature and Stereochemical Configuration

(17R,18S)-Epoxyeicosatetraenoic acid (17R,18S-EEQ) is systematically named as (5Z,8Z,11Z,14Z)-(17R,18S)-17,18-epoxyicosa-5,8,11,14-tetraenoic acid, reflecting its precise structural and stereochemical features [6] [8]. The compound belongs to the epoxyeicosatetraenoic acid (EEQ) family derived from eicosapentaenoic acid (EPA), with the "R,S" descriptor indicating the absolute configuration of the epoxide ring. The carbon atoms at positions 17 and 18 adopt R and S configurations, respectively, creating a chiral center that is crucial for biological activity [1] [8]. The molecular backbone contains four cis-configured double bonds at positions Δ5-6, Δ8-9, Δ11-12, and Δ14-15, constraining the molecule into a characteristic hairpin conformation that facilitates receptor interactions [1] [6]. The compound's structural identity is further defined by its molecular formula (C₂₀H₃₀O₃), molecular weight (318.45 g/mol), and registry numbers (e.g., ChEBI:76953, CAS: 131339-23-6) [6] [8].

Table 1: Chemical Identifiers of (17R,18S)-Epoxyeicosatetraenoic Acid

Identifier TypeValue
Systematic IUPAC Name(5Z,8Z,11Z,14Z)-(17R,18S)-17,18-Epoxyicosa-5,8,11,14-tetraenoic acid
ChEBI ID76953
CAS Registry131339-23-6
Molecular FormulaC₂₀H₃₀O₃
InChIKeyGPQVVJQEBXAKBJ-VDTDYMMTSA-N

Comparative Analysis of Epoxyeicosatetraenoic Acid (EEQ) Regioisomers

EEQ regioisomers are distinguished by the position of the epoxide group along the 20-carbon chain of EPA. Five primary regioisomers exist: 5,6-EEQ; 8,9-EEQ; 11,12-EEQ; 14,15-EEQ; and 17,18-EEQ [6]. Among these, 17,18-EEQ predominates in mammalian tissues following dietary EPA intake, particularly in the heart, lung, and kidney [1] [6]. This regioisomeric preference arises from the substrate selectivity of cytochrome P450 (CYP) epoxygenases, such as CYP2C and CYP2J subfamilies, which preferentially oxidize the terminal Δ17,18 double bond of EPA [6]. Biologically, 17,18-EEQ exhibits enhanced metabolic stability compared to other EEQs due to its resistance to soluble epoxide hydrolase (sEH)-mediated hydrolysis [1]. Functionally, while 5,6-EEQ and 11,12-EEQ show moderate vasoactive properties, 17,18-EEQ demonstrates superior anti-arrhythmic potency (EC₅₀ ~1-2 nM in cardiomyocytes) and unique GPR40-dependent anti-inflammatory effects not shared by other regioisomers [1] [3] [7].

Table 2: Characteristics of EEQ Regioisomers Derived from EPA

RegioisomerPrimary CYP SourcesRelative AbundanceKey Biological Activities
5,6-EEQCYP2C8, CYP2S1LowModerate vasodilation
8,9-EEQCYP2C19LowLimited characterization
11,12-EEQCYP2C19, CYP2J2ModerateVasorelaxation
14,15-EEQCYP2C11, CYP2S1ModerateAnti-inflammatory
17,18-EEQCYP2C8, CYP2J2HighAnti-arrhythmic, Anti-inflammatory, Thermogenic

Physicochemical Properties and Stability Under Physiological Conditions

The physicochemical profile of 17R,18S-EEQ is defined by high lipophilicity (calculated logP ≈7.5) and extremely low aqueous solubility, characteristics inherent to long-chain fatty acid epoxides [1] [6]. These properties facilitate membrane partitioning but necessitate albumin binding for transport in circulation. The compound displays marked chemical lability under physiological conditions due to three vulnerability points:

  • Enzymatic hydrolysis: Soluble epoxide hydrolase (sEH) rapidly converts the epoxide to the corresponding diol (17R,18S-dihydroxyeicosatetraenoic acid), which is biologically inactive [1] [7].
  • Autooxidation: The 1,4-diene systems between C5-C8 and C11-C14 are susceptible to radical-mediated oxidation, generating peroxide derivatives [1].
  • β-oxidation: The carboxylic acid terminus undergoes mitochondrial β-oxidation, shortening the carbon chain [7].

Stabilization strategies include:

  • Partial hydrogenation of select double bonds (e.g., analog 7 in [1] retains activity)
  • Epoxide bioisosteres such as 1,3-disubstituted ureas (e.g., compound 19) or oxamides (e.g., compound 21) that resist sEH hydrolysis [1]
  • Terminal group modifications like methyl esterification or amide formation to block β-oxidation [1]

Table 3: Stability Parameters and Stabilization Approaches for 17R,18S-EEQ

Stability ChallengeHalf-Life (Approx.)Stabilization StrategyEffect on Bioactivity
sEH hydrolysisMinutesUrea/oxamide bioisosteresRetained/improved activity
AutooxidationHoursPartial saturation of 1,4-dienesActivity retained in Δ11,12 analogs
β-oxidationHours-daysTerminal amidation (e.g., compound 27)Activity retained

Synthetic Pathways for Enantioselective Production

Enantioselective synthesis of 17R,18S-EEQ presents challenges due to the need for precise stereocontrol at the epoxide ring and preservation of the cis-double bond geometry. Two primary approaches achieve this:

Chiral Pool Synthesis:This method employs enantiopure starting materials derived from natural sources. EPA is epoxidized using stoichiometric chiral oxidants like Sharpless catalysts or Jacobsen-Katsuki catalysts. However, these methods typically yield moderate enantiomeric excess (ee) (60-85%) and require extensive chromatographic purification to isolate the 17R,18S enantiomer [3] [5].

Biocatalytic Production:The cytochrome P450 BM-3 enzyme from Bacillus megaterium selectively converts EPA to 17(S),18(R)-EpETE with >99% enantiomeric excess [3] [5]. Though this produces the enantiomeric partner, engineered mutants of CYP BM-3 or other bacterial CYP isoforms (e.g., Pseudomonas sp. CYP102A7) can be optimized for 17R,18S production. Biocatalysis offers advantages including mild reaction conditions, high stereoselectivity, and avoidance of heavy metal catalysts [3] [5]. Recent advances utilize metabolic engineering in E. coli co-expressing CYP epoxygenases and cytochrome reductases to achieve titers exceeding 500 mg/L of enantiopure EEQ [3].

Table 4: Enantioselective Synthesis Methods for 17R,18S-EEQ

Synthetic MethodKey FeaturesEnantiomeric ExcessYieldLimitations
Chiral oxidantsSharpless/Jacobsen catalysts60-85%20-35%Moderate ee, purification challenges
Biocatalytic (CYP BM-3 WT)Aqueous buffer, 25-30°C>99% (for 17S,18R)40-60%Produces enantiomeric partner
Engineered CYP mutantsDirected evolution for 17R,18S selectivity>95% (theoretical)50-70%Developing technology

Role of Double-Bond Geometry in Structural Activity

The spatial arrangement of double bonds critically determines the biological activity of 17R,18S-EEQ through three mechanisms:

  • Receptor Binding Complementarity:The Δ11,12-cis-olefin (or alternatively Δ14,15-cis) induces a 120° bend in the carbon chain, creating a U-shaped conformation that optimally fits the ligand-binding pocket of putative EEQ receptors. Saturation of this bond (as in analog 8) or conversion to trans (analog 22) ablates anti-arrhythmic activity by disrupting this topology [1] [2].

  • Metabolic Resistance:1,4-Diene systems (e.g., C5-C8 and C11-C14) are oxidation hotspots. Partial saturation of these motifs (e.g., analog 7) significantly enhances stability without compromising activity, while full saturation (analog 12) eliminates biological function [1].

  • Epoxide Positional Flexibility:The 17R,18S-epoxide can be replaced with heterocyclic bioisosteres when critical double bonds are preserved. The 1,3-disubstituted urea analog of 10 (with intact Δ11,12-cis-olefin) retains full negative chronotropic activity on cardiomyocytes, whereas N-methylation of the urea (analog 20) reduces potency by 80%, indicating steric constraints in the binding pocket [1] [7].

Notably, the Δ14,15-trans-olefin combined with 17S,18R-epoxide (analog 14) confers antagonist properties, demonstrating how double-bond geometry and epoxide stereochemistry jointly determine functional outcomes [1] [2].

Table 5: Impact of Structural Modifications on 17R,18S-EEQ Bioactivity

Structural ModificationEffect on StructureBiological Consequence
Δ11,12 saturation (Analog 8)Loss of hairpin conformationInactive (0% chronotropic effect)
Δ11,12 cistrans (Analog 22)Linearized carbon chainReduced activity (~30% of native EEQ)
Partial saturation of 1,4-dienes (Analog 7)Blocked autooxidation sitesRetained activity, enhanced stability
Terminal ω-hydroxylation (Analog 17)Introduced polar groupNear-complete inactivation
Urea replacement of epoxide (Analog 19)Achiral, sEH-resistant coreFull retention of anti-arrhythmic activity

Properties

Product Name

(17R,18S)-Epoxyeicosatetraenoic acid

IUPAC Name

(5Z,8Z,11Z,14Z)-16-[(2R,3S)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m0/s1

InChI Key

GPQVVJQEBXAKBJ-VDTDYMMTSA-N

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.